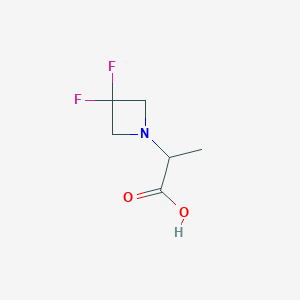

![molecular formula C13H16N4 B1482216 6-シクロプロピル-1-イソブチル-1H-イミダゾ[1,2-b]ピラゾール-7-カルボニトリル CAS No. 2098013-57-9](/img/structure/B1482216.png)

6-シクロプロピル-1-イソブチル-1H-イミダゾ[1,2-b]ピラゾール-7-カルボニトリル

説明

Molecular Structure Analysis

The molecular formula of this compound is C12H17N3 . The IUPAC name is 6-cyclobutyl-1-propan-2-ylimidazo[1,2-b]pyrazole . The InChI and Canonical SMILES representations provide more detailed structural information .Physical And Chemical Properties Analysis

This compound has a molecular weight of 203.28 g/mol . It has a topological polar surface area of 22.2 Ų, suggesting it has some degree of polarity . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound has two rotatable bonds .科学的研究の応用

薬理学

薬理学では、6-シクロプロピル-1-イソブチル-1H-イミダゾ[1,2-b]ピラゾール-7-カルボニトリルなどのイミダゾール誘導体は、その治療の可能性について研究されています。 これらは、抗菌、抗ウイルス、抗真菌特性など、幅広い生物学的活性を示します 。これらの化合物は、抗炎症作用と抗腫瘍作用についても研究されており、新しい医薬品の開発において貴重な存在となっています。

農業

イミダゾール誘導体は、特に抗真菌剤として、農業において重要な役割を果たしています。 その強力な抗菌作用は、様々な病気から作物を守るために利用することができ、作物の収量と食料安全保障の向上に役立つ新しい農薬の開発につながる可能性があります .

材料科学

材料科学では、イミダゾール骨格の官能基化は、独自の特性を持つ新しい材料の創出における潜在的な応用可能性があるため、注目されています。 これらの材料は、溶解性と安定性を向上させることができ、新しいポリマーやコーティングの開発など、様々な産業用途に使用することができます .

環境科学

イミダゾール誘導体の研究は、環境モニタリングのためのセンサーや指標の開発に使用できる環境科学にも及んでいます。 その化学的特性により、汚染物質や毒素を検出することができ、環境保護の取り組みにも貢献しています .

生化学

生化学では、イミダゾール環は、ヒスチジンやプリンなど、多くの生体分子のコア構造の一部です。 6-シクロプロピル-1-イソブチル-1H-イミダゾ[1,2-b]ピラゾール-7-カルボニトリルなどの誘導体は、酵素機構、タンパク質相互作用、その他の生化学的プロセスを研究するために使用できます .

医学

医学的に、イミダゾール誘導体は、様々な薬物の合成に使用されています。これらは、関節リウマチ、胃潰瘍、さらには特定のがんなどの状態を治療するための医薬品の製造における重要な中間体として役立ちます。 イミダゾール環の汎用性は、創薬における重要な要素となっています .

作用機序

Target of Action

Compounds with the 1h-imidazo[1,2-b]pyrazole scaffold have been found to exhibit diverse bioactivities, including antimicrobial, anti-cancer, and anti-inflammatory effects .

Pharmacokinetics

One study showed that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media , which could potentially enhance its bioavailability.

生化学分析

Biochemical Properties

6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves the malononitrile group, which is a strong electron-withdrawing group. This interaction is crucial for the compound’s biochemical activity, as it affects the electron density and reactivity of the molecule . Additionally, the compound has been shown to interact with proaromatic electron-donor groups, further modulating its biochemical properties .

Cellular Effects

The effects of 6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . These changes can result in altered cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .

Dosage Effects in Animal Models

The effects of 6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced inflammation . At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound has been shown to affect pathways related to energy metabolism, such as glycolysis and oxidative phosphorylation . Additionally, it can modulate the activity of enzymes involved in lipid and amino acid metabolism .

Transport and Distribution

The transport and distribution of 6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence energy metabolism . The precise localization of the compound can determine its biological effects and therapeutic potential .

特性

IUPAC Name |

6-cyclopropyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-9(2)8-16-5-6-17-13(16)11(7-14)12(15-17)10-3-4-10/h5-6,9-10H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPBMSGSMDXLSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CN2C1=C(C(=N2)C3CC3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482135.png)

![7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482136.png)

![(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482137.png)

![Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1482141.png)

![1-(prop-2-yn-1-yl)-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482146.png)

![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1482148.png)

![(1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482149.png)

![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482150.png)

![6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482151.png)

![2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482152.png)

![5-(Piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482153.png)

![7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482156.png)